

Application Notes and Protocols: Synthesis of THP-PEG8-THP PROTAC Linker

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Compound of Interest

Compound Name: *Thp-peg8-thp*

Cat. No.: *B11930937*

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical component that influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting the efficiency and selectivity of protein degradation.

Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their hydrophilicity, biocompatibility, and ability to provide the necessary length and flexibility.

THP-PEG8-THP is a homobifunctional linker composed of an octaethylene glycol (PEG8) core, with both ends capped by tetrahydropyran (THP) groups. The THP group serves as a protecting group for the terminal hydroxyl groups of the PEG chain. This protected linker can be incorporated into a PROTAC synthesis scheme, and the THP groups can be subsequently removed under acidic conditions to reveal the terminal hydroxyls for conjugation with the target protein and E3 ligase ligands.

This document provides a detailed protocol for the synthesis of the **THP-PEG8-THP** PROTAC linker, based on the acid-catalyzed reaction of octaethylene glycol with 3,4-dihydro-2H-pyran (DHP).

Data Presentation

Parameter	Value	Reference
Product Name	THP-PEG8-THP	N/A
Molecular Formula	C ₂₆ H ₅₀ O ₁₁	[1]
Molecular Weight	538.67 g/mol	[1]
Starting Material	Octaethylene Glycol	N/A
Reagent	3,4-Dihydro-2H-pyran (DHP)	[2][3]
Catalyst	p-Toluenesulfonic acid monohydrate (p-TsOH·H ₂ O)	[2]
Solvent	Dichloromethane (CH ₂ Cl ₂)	
Reaction Temperature	0 °C to Room Temperature	General Knowledge
Reaction Time	2-4 hours	General Knowledge
Purification Method	Column Chromatography	

Experimental Protocols

Synthesis of THP-PEG8-THP

This protocol describes the synthesis of **THP-PEG8-THP** from octaethylene glycol and 3,4-dihydro-2H-pyran.

Materials:

- Octaethylene glycol
- 3,4-Dihydro-2H-pyran (DHP)
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Dichloromethane (CH₂Cl₂), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for column chromatography elution

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- To a solution of octaethylene glycol (1 equivalent) in anhydrous dichloromethane (CH_2Cl_2) in a round-bottom flask, add 3,4-dihydro-2H-pyran (2.5 equivalents).
- Cool the mixture to 0 °C using an ice bath.
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) to the solution.
- Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford **THP-PEG8-THP** as a colorless oil.

Characterization

The identity and purity of the synthesized **THP-PEG8-THP** should be confirmed by analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and the presence of the THP and PEG moieties.
- Mass Spectrometry (MS): To determine the molecular weight of the product.

Deprotection of THP-PEG8-THP

This protocol describes the removal of the THP protecting groups to yield the free diol, octaethylene glycol bis-hydroxyl-PEG8.

Materials:

- **THP-PEG8-THP**
- Acetic acid
- Tetrahydrofuran (THF)
- Water

Equipment:

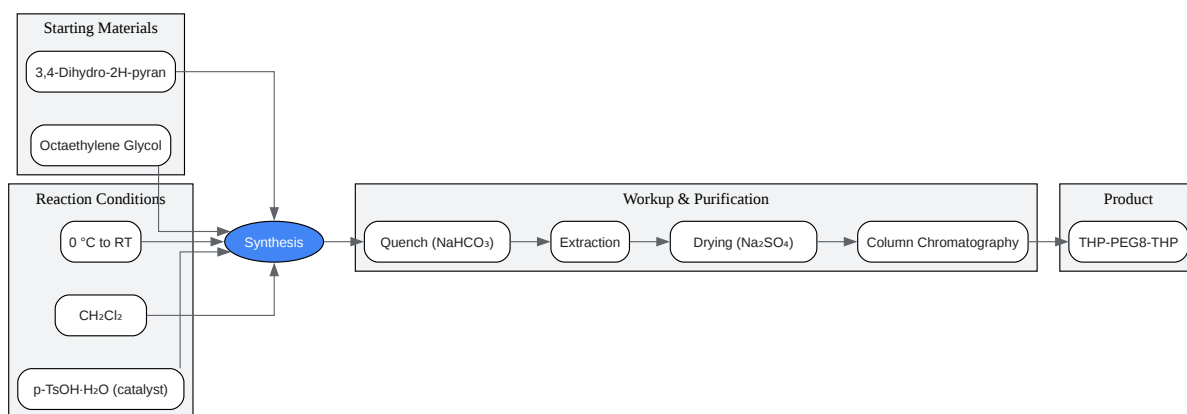
- Round-bottom flask

- Magnetic stirrer and stir bar

Procedure:

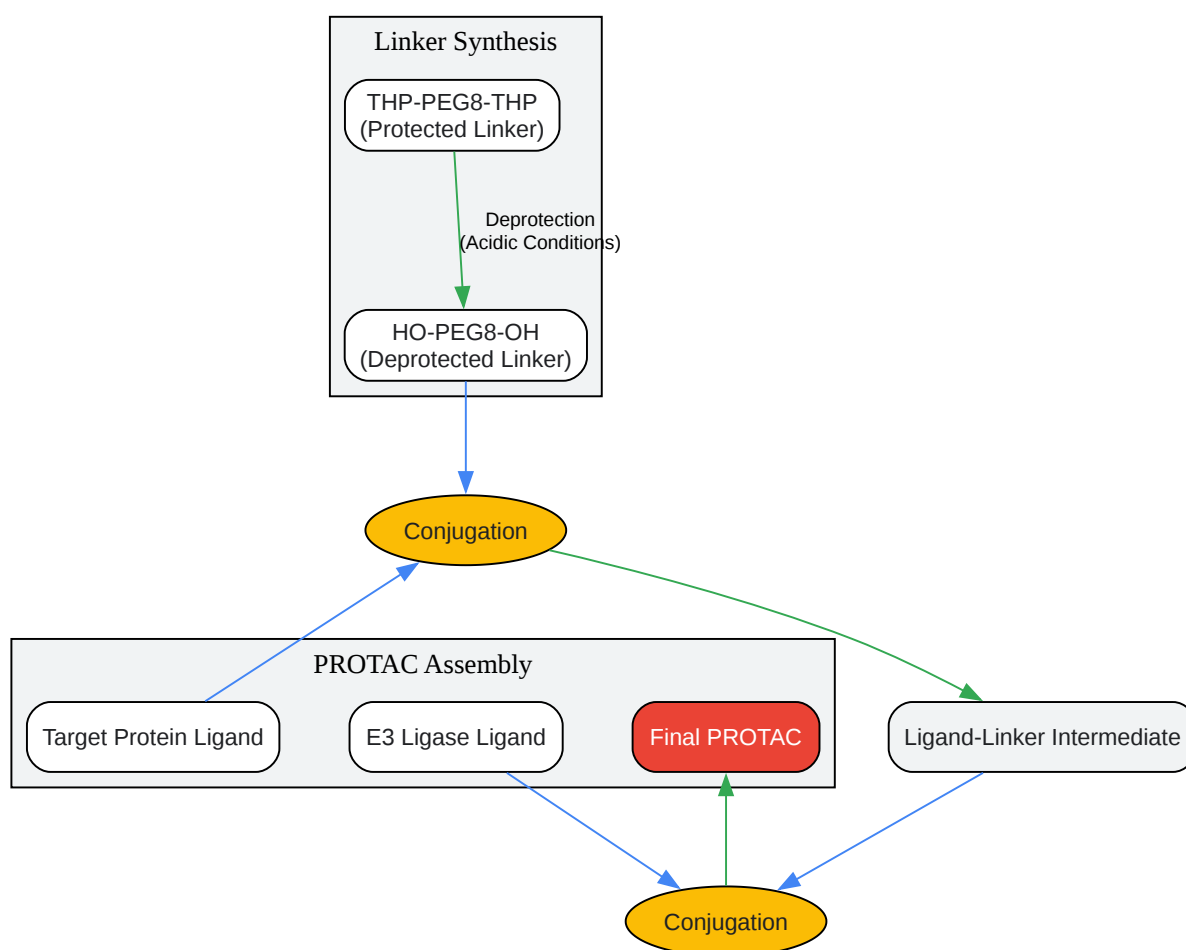
- Dissolve **THP-PEG8-THP** (1 equivalent) in a mixture of acetic acid, tetrahydrofuran, and water (e.g., in a 3:1:1 ratio).
- Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.
- Remove the solvents under reduced pressure to obtain the deprotected octaethylene glycol.

Mandatory Visualization



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Caption: Synthesis workflow for **THP-PEG8-THP**.



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Caption: Logical flow of PROTAC synthesis using **THP-PEG8-THP**.

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References

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